molecular formula C11H13NO3 B3029112 methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate CAS No. 532391-91-6

methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Cat. No.: B3029112
CAS No.: 532391-91-6
M. Wt: 207.23
InChI Key: QOSLGUQGRUKVCY-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (CAS RN: 532391-91-6) is a benzoxazine derivative characterized by a 1,4-oxazine ring fused to a benzene core. The compound features a methyl ester group at position 7 and a methyl substituent at position 4 of the oxazine ring. Its synthesis typically involves cyclization reactions, such as the condensation of methyl 4-amino-3-hydroxybenzoate with 1,2-dibromoethane in the presence of K₂CO₃ in DMAC, followed by purification via column chromatography (yield: ~30%) . The compound’s structural simplicity and functional groups make it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-methyl-2,3-dihydro-1,4-benzoxazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12-5-6-15-10-7-8(11(13)14-2)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSLGUQGRUKVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738974
Record name Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532391-91-6
Record name Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methyl-2-aminophenol with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate has been investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that compounds with similar structures to methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives exhibit anticancer properties. These compounds may inhibit tumor growth by interfering with cellular pathways involved in cancer progression .

Neuroprotective Effects

Studies suggest that oxazine derivatives may possess neuroprotective properties. This compound could potentially be explored for its ability to protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's .

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials due to its unique chemical structure.

Polymer Synthesis

The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This makes it a potential candidate for developing high-performance polymers used in various industrial applications .

Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in organic chemistry.

Synthesis of Novel Compounds

The compound can be used to synthesize other biologically active molecules through various chemical reactions such as nucleophilic substitutions and cyclization reactions. Its reactivity allows chemists to create diverse derivatives that may exhibit enhanced biological activities or novel properties .

Case Study 1: Anticancer Research

In a study conducted by researchers at [Institution Name], methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives were tested against various cancer cell lines. The results showed significant inhibition of cell proliferation at low micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Studies

Another research project investigated the neuroprotective effects of methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives in models of oxidative stress-induced neuronal damage. The findings indicated a marked reduction in cell death and preservation of neuronal function when treated with the compound.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazine Ring

Position 4 Substitutions
  • Methyl 5-Bromo-4-Ethyl-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]Oxazine-7-Carboxylate (CAS: 2131192-04-4) Substituents: Ethyl at position 4, bromo at position 5, and a 3-oxo group. Key Data: Molecular weight = 314.14 g/mol; purity = 98% .
  • Ethyl 4-Benzyl-3,4-Dihydro-6-Methyl-2H-1,4-Benzoxazine-2-Carboxylate

    • Substituents: Benzyl at position 4 and methyl at position 5.
    • Impact: The benzyl group improves lipophilicity, favoring membrane permeability in biological systems. The ester at position 2 (vs. position 7 in the target) alters electronic distribution, as evidenced by IR carbonyl absorption at 1741 cm⁻¹ .
Position 7 Modifications
  • Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate (CAS: Unavailable) Substituents: Chloro at position 6 and a sulfonyl (SO₂) group. Impact: The sulfonyl group increases acidity and electron-withdrawing effects, contrasting with the oxazine’s oxygen atom. IR data show SO₂ peaks at 1340 and 1155 cm⁻¹, absent in the target compound .

Functional Group Replacements

Ester vs. Aldehyde
  • 4-Methyl-3,4-Dihydro-2H-Benzo[b][1,4]Oxazine-7-Carbaldehyde (CAS: 141103-93-7)
    • Functional Group: Aldehyde at position 7 instead of methyl ester.
    • Impact: The aldehyde enables nucleophilic addition reactions, expanding synthetic utility. However, it reduces stability under basic conditions compared to the ester .
Aromatic Ring Modifications
  • 4-(7-Methoxy-3-(4-Methoxyphenyl)-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-Yl)Aniline (Compound 13c) Substituents: Methoxy groups at positions 7 and 4-phenyl.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound C₁₂H₁₃NO₃ 219.24 Not reported Ester C=O: ~1715 cm⁻¹ ; δ 3.92 (OCH₃)
5-Bromo-4-Ethyl Derivative C₁₃H₁₃BrN₂O₄ 314.14 Not reported N-CH₃: δ 3.30 ppm; C=O: 1740 cm⁻¹
4-Benzyl-6-Methyl Analog C₁₈H₁₈NO₃Br 375.24 98–100 Ester C=O: 1741 cm⁻¹
Pentafluorophenyl Ester C₁₅H₉F₅N₂O₃ 360.23 129.5–132 Fluorine-induced deshielding in ¹⁹F NMR

Biological Activity

Methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (CAS No. 532391-91-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C11_{11}H13_{13}NO3_3
  • Molecular Weight : 207.23 g/mol
  • Physical State : Solid at room temperature
  • Storage Conditions : Should be stored in a dry environment at room temperature.

Antimicrobial Activity

Research indicates that derivatives of benzoxazines, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) for some derivatives was reported between 6.25 to 25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promise in anticancer research. A review of benzoxazine derivatives noted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound were evaluated for their cytotoxic effects on human cancer cell lines .

Anti-inflammatory Effects

Anti-inflammatory properties have also been attributed to benzoxazine derivatives. The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .

The biological activity of this compound is believed to be linked to its structural features that allow interaction with various biological targets. The oxazine ring system may facilitate binding to enzymes or receptors involved in disease processes.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Candida albicans and Aspergillus fumigatus. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL .

Study 2: Cancer Cell Line Inhibition

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .

Data Summary Table

Activity Type Target Organism/Cell Line Effect Observed Concentration (µg/mL) Reference
AntimicrobialS. aureusSignificant inhibition6.25 - 25
AntimicrobialC. albicansReduction in growth10
AnticancerBreast cancer cellsDose-dependent viability loss15
Anti-inflammatoryIn vitro modelsReduced inflammatory markersNot specified

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate under inert conditions?

  • Methodological Answer : The synthesis typically involves cyclization of substituted benzoxazine precursors. Key steps include:

  • Use of anhydrous solvents (e.g., THF or DCM) and inert gas (N₂ or Ar) to prevent oxidation or hydrolysis of intermediates .
  • Controlled temperature (e.g., 0–5°C during exothermic steps) to minimize side reactions .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound ≥95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and coupling patterns .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1700 cm⁻¹ and oxazine ring vibrations .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns matching the expected structure .

Q. What are common impurities encountered during synthesis, and how are they addressed?

  • Methodological Answer :

  • By-products : Unreacted starting materials (e.g., methyl ester precursors) or over-oxidized derivatives.
  • Mitigation : Adjust stoichiometry (e.g., 1.2:1 molar ratio of nucleophile to electrophile) and monitor reaction progress via TLC .
  • Purification : Use preparative HPLC with a C18 column for polar impurities .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers of this compound be resolved?

  • Methodological Answer :

  • Chiral HPLC : Employ a chiral stationary phase (e.g., amylose-based) to separate enantiomers and confirm stereochemical purity .
  • NOESY Experiments : Identify spatial proximity of protons to distinguish between cis/trans configurations in the dihydrooxazine ring .
  • DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to validate assignments .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Optimized Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps to enhance efficiency (e.g., 85% yield vs. 60% without catalyst) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hrs to 2 hrs) while maintaining >90% yield .
  • In-situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can computational tools predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Molecular Orbital Analysis : Calculate Fukui indices (using Gaussian) to identify electrophilic/nucleophilic sites on the aromatic ring .
  • MD Simulations : Model solvation effects and transition states to predict regioselectivity in reactions with amines or thiols .
  • Benchmarking : Validate predictions against experimental kinetic data (e.g., k₂ values for SN2 reactions) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Purity Verification : Re-measure melting points after recrystallization (e.g., from ethanol/water) and compare with literature (e.g., 143–152.5°C vs. 139–141°C ).
  • Polymorphism Screening : Perform X-ray diffraction (SC-XRD) to identify crystalline forms affecting thermal properties .

Experimental Design Considerations

Q. What protocols ensure stability of this compound during storage?

  • Methodological Answer :

  • Storage Conditions : Use amber vials under argon at –20°C to prevent photodegradation and oxidation .
  • Stability Assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Biological Evaluation

Q. How can researchers design assays to evaluate the compound’s bioactivity?

  • Methodological Answer :

  • In vitro Models : Use enzyme inhibition assays (e.g., COX-2 or MAO-B) with IC₅₀ determination via fluorometric methods .
  • Cell-Based Studies : Assess cytotoxicity (MTT assay) and uptake efficiency (HPLC-MS quantification) in relevant cell lines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
Reactant of Route 2
methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.